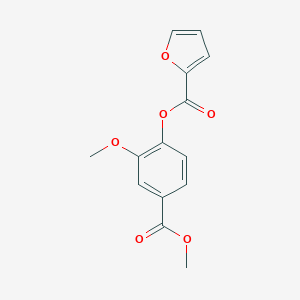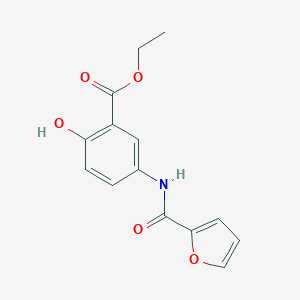![molecular formula C20H16ClN3O2 B309278 3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B309278.png)
3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide, also known as CBAPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CBAPB belongs to the family of benzamide derivatives and has been found to exhibit various biochemical and physiological effects in laboratory experiments.
Mecanismo De Acción
The exact mechanism of action of 3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to bind to the cannabinoid receptor CB1, which is involved in the regulation of pain, appetite, and mood.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in laboratory experiments. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in tumor cells. It has also been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide in laboratory experiments is its relatively low toxicity compared to other compounds with similar therapeutic properties. However, this compound is not very soluble in water, which can make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand the potential side effects and long-term effects of this compound.
Direcciones Futuras
There are several potential future directions for research on 3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the optimal dosage and administration route for this compound in these conditions. Another area of interest is its potential use in combination with other drugs for the treatment of cancer. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide involves the reaction of 4-chlorobenzoyl chloride with 4-methyl-2-pyridinylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-aminobenzoic acid to obtain this compound. The purity of this compound can be improved by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties in laboratory experiments. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Fórmula molecular |
C20H16ClN3O2 |
|---|---|
Peso molecular |
365.8 g/mol |
Nombre IUPAC |
3-[(4-chlorobenzoyl)amino]-N-(4-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C20H16ClN3O2/c1-13-9-10-22-18(11-13)24-20(26)15-3-2-4-17(12-15)23-19(25)14-5-7-16(21)8-6-14/h2-12H,1H3,(H,23,25)(H,22,24,26) |
Clave InChI |
SQCQHDWUHBHROG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
CC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propyl 4-chloro-3-[(2-ethylhexanoyl)amino]benzoate](/img/structure/B309195.png)
![4-chloro-3-[(2-ethylhexanoyl)amino]-N-isopentylbenzamide](/img/structure/B309197.png)
![N-(2-ethoxyphenyl)-3-[(2-ethylhexanoyl)amino]benzamide](/img/structure/B309198.png)
![Propyl 5-[(2-ethylhexanoyl)amino]-2-hydroxybenzoate](/img/structure/B309200.png)
![Methyl 4-chloro-3-[(2-ethylhexanoyl)amino]benzoate](/img/structure/B309201.png)
![3-[(2-ethylhexanoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B309202.png)
![4-chloro-3-[(2-ethylhexanoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B309204.png)
![N-cyclohexyl-3,5-bis[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309206.png)
![4-chloro-N-isopentyl-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309209.png)
![N-(4-fluorophenyl)-2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309210.png)
![4-chloro-N-(4-methyl-2-pyridinyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309214.png)


![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}isonicotinamide](/img/structure/B309218.png)